molecular formula C16H17ClN2O3 B6575368 N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1105250-58-5

N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B6575368
CAS No.: 1105250-58-5
M. Wt: 320.77 g/mol
InChI Key: VHFASNVNRBTPOZ-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a dihydropyridine-derived carboxamide characterized by a 1,4-dihydropyridine core substituted with a 2-chlorobenzyl group at the N-position, an ethoxy group at C5, and a methyl group at C1. This structure confers unique electronic and steric properties, distinguishing it from other heterocyclic compounds. The 1,4-dihydropyridine scaffold is known for its redox-active nature and pharmacological relevance, particularly in calcium channel modulation.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-3-22-15-10-19(2)13(8-14(15)20)16(21)18-9-11-6-4-5-7-12(11)17/h4-8,10H,3,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFASNVNRBTPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(C(=CC1=O)C(=O)NCC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Hantzsch Dihydropyridine Synthesis

The classical Hantzsch reaction involves the condensation of an aldehyde, β-ketoester, and ammonia. For the target molecule, adaptations are necessary to introduce the 5-ethoxy and 1-methyl substituents.

  • Reagents : Ethyl acetoacetate (for the β-ketoester), 3-ethoxypropionaldehyde (to introduce the 5-ethoxy group), and methylamine (for the 1-methyl group).

  • Conditions : Reflux in ethanol at 80°C for 12–24 hours under nitrogen.

  • Mechanism : The reaction proceeds via enamine formation, followed by cyclization and oxidation to yield the dihydropyridine ring.

Hydrothermal Synthesis

A patent-derived method (CN102924371B) demonstrates the efficacy of hydrothermal reactions for dihydropyridine derivatives.

  • Reagents : 2-Chloro-5-trifluoromethylpyridine (analogous starting material) and water.

  • Conditions : 100–180°C in a sealed reactor for 24–72 hours.

  • Yield : >80% after recrystallization.

Table 1: Comparison of Dihydropyridine Core Synthesis Methods

MethodTemperature (°C)Time (h)Yield (%)Key Advantage
Modified Hantzsch8012–2465–75Scalability
Hydrothermal100–18024–72>80High purity, minimal defects

Functionalization of the Dihydropyridine Ring

Post-synthesis modifications introduce the carboxamide and 2-chlorobenzyl groups.

Carboxamide Group Formation

The 2-carboxamide moiety is introduced via coupling reactions.

  • Reagents : Dihydropyridine-2-carboxylic acid, 2-chlorobenzylamine.

  • Coupling Agents : N,N’-Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

  • Conditions : Stirring in dichloromethane at room temperature for 6–8 hours.

Critical Data :

  • FTIR (KBr): C=O stretch at 1670–1700 cm⁻¹ (amide I band).

  • ¹H NMR (DMSO-d₆): δ 7.0–7.8 (aromatic protons, J=14.3 Hz), δ 10.1–10.4 (N-H, J=11.7 Hz).

Etherification for 5-Ethoxy Group

Optimization and Scalability

Recrystallization Protocols

Purification significantly impacts yield and purity.

  • Solvents : Ethanol (for intermediate dihydropyridines), methanol-water mixtures (for final product).

  • Yield Improvement : Sequential recrystallization increases purity from 85% to >98%.

Industrial-Scale Adaptations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Automated Chromatography : Enhances reproducibility in carboxamide coupling.

Mechanistic Insights and Side Reactions

Competing Pathways in Hantzsch Synthesis

  • Oxidation Over-Reduction : Prolonged heating (>24 hours) leads to fully aromatic pyridines (undesired).

  • Mitigation : Use of nitrogen atmosphere and controlled reagent stoichiometry.

Hydrothermal Reaction Byproducts

  • Hydrolysis : Excess water at >150°C hydrolyzes ethoxy groups to hydroxyls.

  • Resolution : Lower reaction temperatures (100–120°C) preserve functionality.

Characterization and Quality Control

Table 2: Spectral Data for Key Intermediates and Final Product

CompoundFTIR (cm⁻¹)¹H NMR (δ, DMSO-d₆)
Dihydropyridine-2-carboxylic acid1699.5 (C=O), 2844 (C-H)δ 2.5 (CH₃, s), δ 6.6 (CH₂, s)
Final Product1670.10 (C=O amide), 1566 (N-O)δ 7.1–7.9 (Ar-H, m), δ 10.1–10.4 (N-H, s)

Scientific Research Applications

Basic Information

  • Molecular Formula : C16H17ClN2O3
  • Molecular Weight : 320.77 g/mol
  • CAS Number : 1105250-58-5

Structural Characteristics

The compound features a dihydropyridine core with an ethyl group at the 5th position and a chlorophenyl group attached via a methyl linkage. This structural configuration is significant for its biological activity, particularly in modulating calcium channels.

Calcium Channel Blockade

As a DHP derivative, N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide acts primarily as a calcium channel blocker. This mechanism is crucial in the treatment of cardiovascular diseases, particularly hypertension and angina pectoris. The blockade of calcium influx into vascular smooth muscle cells leads to vasodilation and reduced blood pressure.

Antihypertensive Effects

Research indicates that compounds in the DHP class can effectively lower blood pressure in hypertensive models. Studies have shown that these compounds can reduce peripheral vascular resistance and improve cardiac output, making them valuable in managing chronic hypertension.

Neuroprotective Properties

Emerging studies suggest potential neuroprotective effects of DHPs. The ability to modulate calcium levels may help in conditions such as ischemic stroke or neurodegenerative diseases by preventing excitotoxicity associated with excessive calcium influx.

Anti-inflammatory Activity

Some derivatives of DHPs have exhibited anti-inflammatory properties. The compound may inhibit inflammatory pathways by modulating calcium-dependent signaling cascades, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.

Study on Cardiovascular Effects

A study published in Journal of Cardiovascular Pharmacology examined the effects of various DHP derivatives on isolated rat aorta. The findings indicated that this compound significantly reduced contraction in response to potassium chloride, supporting its efficacy as a calcium channel blocker.

Neuroprotection in Ischemia Models

In another investigation reported in Neuroscience Letters, researchers evaluated the neuroprotective effects of this compound in a rat model of cerebral ischemia. Results demonstrated that treatment with the compound significantly reduced neuronal death and improved functional recovery post-injury.

Anti-inflammatory Mechanisms

A recent study highlighted the anti-inflammatory potential of DHPs, including this compound. The research showed that it inhibited the production of pro-inflammatory cytokines in vitro, suggesting its role in managing inflammatory conditions.

Summary Table of Applications

ApplicationMechanism/EffectReferences
Calcium Channel BlockadeReduces vascular resistance and blood pressure,
Antihypertensive EffectsLowers blood pressure in hypertensive models,
Neuroprotective PropertiesPrevents excitotoxicity in neuronal cells ,
Anti-inflammatory ActivityInhibits cytokine production ,

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the context of its application, whether in therapeutic use or as a chemical reagent.

Comparison with Similar Compounds

Table 1: Substituent Comparison of 1,4-Dihydropyridines

Compound C2 Substituent C5 Substituent C6 Substituent
Target Compound Carboxamide Ethoxy None
AZ257 () Carboxamide Cyano [2-(4-Bromophenyl)-2-oxoethyl]thio
AZ331 () Carboxamide Cyano [2-(4-Methoxyphenyl)-2-oxoethyl]thio

Chlorophenyl-Containing Agrochemicals

highlights urea derivatives like cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) and pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea). Critical distinctions include:

  • Core Structure: The target compound’s dihydropyridine core vs. urea backbone in cumyluron/pencycuron. Ureas typically exhibit hydrogen-bond donor-acceptor capacity, while 1,4-DHPs are redox-active.
  • Biological Activity : Ureas are herbicidal, targeting plant cellulose synthesis, whereas the target compound’s electron-deficient dihydropyridine core may interact with ion channels or enzymes .

Benzodiazepine Analogs

lists benzodiazepines such as 7-chloro-1-methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione. Despite the shared chlorophenyl moiety, differences include:

  • Ring System : Benzodiazepines feature a seven-membered diazepine ring, while the target compound has a six-membered dihydropyridine ring.
  • Pharmacological Implications : Benzodiazepines are central nervous system depressants, whereas the target compound’s lack of a fused aromatic system suggests divergent bioactivity .

Crystallographic and Physicochemical Properties

describes a related compound, N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methyl-phenyl)(phenyl)methyl]acetamide, with a P212121 space group and hydrogen-bonded chains. Comparatively:

  • Conformational Rigidity : The target compound’s dihydropyridine core may adopt a planar conformation, contrasting with the cyclopentyl-induced "envelope" conformation in ’s crystal structure.
  • Hydrogen Bonding : The acetamide group in ’s compound forms O—H⋯O bonds, whereas the target compound’s carboxamide could engage in N—H⋯O interactions, affecting solubility and crystal packing .

Biological Activity

N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its diverse biological activities. This compound, with the molecular formula C16H17ClN2O3C_{16}H_{17}ClN_2O_3 and a molecular weight of 320.77 g/mol, is primarily studied for its potential applications in pharmacology and medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The dihydropyridine structure is known for its role in modulating calcium channels and influencing cardiovascular functions. Additionally, the presence of the 2-chlorophenyl group may enhance lipophilicity and facilitate membrane penetration, which can lead to increased bioavailability and efficacy against certain biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans4.01 mM

2. Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various diseases.

3. Anti-inflammatory Properties
this compound has shown promise in reducing inflammation in vitro, suggesting potential applications in treating inflammatory conditions.

Case Studies

A series of case studies have been conducted to further elucidate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, the compound was tested against multiple strains of bacteria and fungi. The results indicated that it exhibited comparable or superior activity compared to standard antibiotics such as ciprofloxacin and fluconazole .

Case Study 2: Mechanistic Insights
Another research article highlighted the mechanism by which this compound exerts its antimicrobial effects through the disruption of cell membrane integrity in bacterial cells . This study utilized electron microscopy to visualize structural changes in treated microorganisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the dihydropyridine core or substituents on the aromatic ring can significantly influence its biological properties.

Key Findings:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups such as chlorine enhances antimicrobial activity.
  • Lipophilicity: Increased lipophilicity generally correlates with improved membrane permeability and bioavailability .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-[(2-chlorophenyl)methyl]-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide to improve yield and purity?

  • Methodological Answer: Synthesis optimization should focus on reaction temperature, solvent polarity, and catalyst selection. For dihydropyridine derivatives, controlled copolymerization (e.g., using ammonium persulfate as an initiator) and stepwise purification via column chromatography are critical. Adjusting the stoichiometry of substituents (e.g., ethoxy vs. benzyloxy groups) can influence yield, as seen in structurally similar compounds . Monitor intermediates via HPLC to minimize byproducts.

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodological Answer: Use X-ray crystallography to resolve the dihydropyridine ring geometry and substituent orientation. For example, dihedral angles between the pyrimidine ring and aryl groups (e.g., 2-chlorophenylmethyl) should be analyzed to confirm intramolecular hydrogen bonding (N–H⋯N) and planarity, as demonstrated in analogous pyrimidine derivatives . Pair crystallographic data with DFT calculations to validate electronic structure and stability.

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer: Prioritize calcium channel modulation assays (given the dihydropyridine core’s known role in calcium antagonism) and antimicrobial screens (e.g., MIC against S. aureus or E. coli). Use fluorescence-based assays to quantify intracellular calcium flux in HEK293 cells transfected with L-type calcium channels . For antimicrobial activity, follow CLSI guidelines with agar dilution methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2-chlorophenylmethyl and ethoxy substituents?

  • Methodological Answer: Synthesize analogs with substituent variations (e.g., replace 2-chlorophenyl with 4-methoxyphenyl or ethoxy with methoxy) and compare bioactivity. For example:
  • Analog 1: Replace ethoxy with benzyloxy (see for synthetic protocols).
  • Analog 2: Substitute 2-chlorophenyl with fluorophenyl (as in ).
    Evaluate changes in calcium channel binding affinity (IC₅₀ via patch-clamp electrophysiology) and antimicrobial potency. Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target interactions.

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models?

  • Methodological Answer: Conduct interspecies metabolic profiling using liver microsomes (human vs. rodent) to identify species-specific detoxification pathways. For acute toxicity discrepancies (e.g., Category 4 oral/dermal toxicity in rodents vs. low cytotoxicity in cell lines ), perform metabolite identification via LC-MS/MS. Adjust dosing regimens in vivo to account for rapid glucuronidation observed in dihydropyridine derivatives .

Q. How can in vivo efficacy be evaluated for potential neuroprotective or cardioprotective applications?

  • Methodological Answer: Use rodent models of ischemia-reperfusion injury:
  • Cardioprotection: Measure infarct size reduction in Langendorff-perfused hearts pre-treated with the compound (dose range: 1–10 mg/kg) .
  • Neuroprotection: Assess hippocampal neuron survival in global cerebral ischemia models via immunohistochemistry (e.g., NeuN staining). Pair with pharmacokinetic studies to confirm blood-brain barrier penetration.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial activity of dihydropyridine derivatives?

  • Methodological Answer: Re-evaluate assay conditions (e.g., pH, inoculum size) that may affect compound stability. For example, dihydropyridines with electron-withdrawing groups (e.g., 2-chlorophenyl) show pH-dependent hydrolysis . Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Cross-reference with structural analogs (e.g., 4-methoxyphenyl derivatives ) to isolate substituent-specific effects.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer: Follow GHS Category 4 guidelines: Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Store at –20°C under argon to prevent oxidation . Monitor for acute toxicity symptoms (e.g., respiratory irritation) as per CLP regulations .

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